molecular formula C15H8N4O6 B2420476 (5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one CAS No. 681472-41-3

(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one

Cat. No. B2420476
CAS RN: 681472-41-3
M. Wt: 340.251
InChI Key: DZHDQRKJWNXBEM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one, commonly known as DNPIQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. DNPIQ is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of various cellular processes.

Scientific Research Applications

Metal Complex Synthesis and Spectroscopy

  • Synthesis and Spectroscopic Analysis : The compound has been utilized in the synthesis of metal complexes, particularly with rhenium(I), demonstrating interesting spectroscopic properties. These complexes show potential for applications in molecular electronics and photonics due to their unique photophysical properties. A study by Sarkar, Mondal, and Rajak (2014) synthesized dinuclear rhenium(I) complexes, which displayed bathochromically shifted intramolecular charge transfer bands, suggesting potential applications in optical materials and electronic devices (Sarkar, Mondal, & Rajak, 2014).

Sensor Development for Biothiols

  • Phosphorogenic Intracellular Sensors : The compound has been incorporated into cyclometalated iridium(III) polypyridine complexes, acting as sensors for biothiols, such as glutathione and hydrogen sulfide. This application is crucial in biological and medicinal fields, particularly in detecting and understanding cellular functions and pathologies. Tso, Liu, and Lo (2017) demonstrated that upon reaction with biothiols, these complexes showed enhanced emission, indicating their potential as sensitive biothiol detectors (Tso, Liu, & Lo, 2017).

Heterocyclic Compound Synthesis

  • Synthesis of Novel Heterocyclic Compounds : Research by Abdallah, Hassaneen, and Abdelhadi (2009) focused on creating novel tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety. These compounds have potential applications in pharmaceuticals and organic electronics due to their diverse structural and electronic properties (Abdallah, Hassaneen, & Abdelhadi, 2009).

Application in Fluorescent pH Sensors

  • pH-Dependent Fluorescent Sensors : Akbar, Baral, and Kanungo (2015) utilized a derivative of this compound in the development of a pH-dependent fluorescent sensor. This has implications in environmental monitoring and biological applications, where accurate pH measurement is crucial (Akbar, Baral, & Kanungo, 2015).

properties

IUPAC Name

(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O6/c20-13-5-4-11(10-2-1-7-16-15(10)13)17-25-14-6-3-9(18(21)22)8-12(14)19(23)24/h1-8H/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDQRKJWNXBEM-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=CC2=NOC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC\2=C(C(=O)C=C/C2=N\OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(2,4-dinitrophenoxy)iminoquinolin-8-one

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